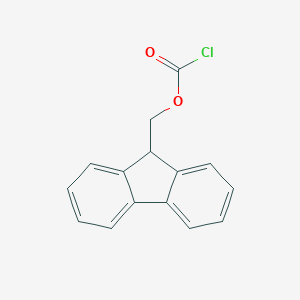

9-Fluorenylmethyl chloroformate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-15(17)18-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXSLJNXXZKURP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183116 | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28920-43-6 | |

| Record name | 9-Fluorenylmethyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28920-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9-Fluorenyl)methyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylmethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-FLUORENYL)METHYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PLB0BTT90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) for Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a critical reagent for the introduction of the Fmoc protecting group in peptide synthesis and other areas of organic chemistry. This document details established methodologies, presents quantitative data for comparison, and includes visual workflows to facilitate practical application in a research and development setting.

Introduction

This compound (Fmoc-Cl) is an essential chloroformate ester utilized for the attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to primary and secondary amines. The base-labile nature of the Fmoc group makes it a cornerstone of modern solid-phase peptide synthesis (SPPS). The purity of Fmoc-Cl is paramount, as impurities can lead to the formation of undesired side products and truncated peptide sequences. This guide outlines the two primary synthetic routes to high-purity Fmoc-Cl: the reaction of 9-fluorenylmethanol with phosgene (B1210022) and the use of the safer solid phosgene equivalent, triphosgene (B27547).

Synthesis of this compound

The synthesis of Fmoc-Cl involves the reaction of 9-fluorenylmethanol with a chloroformylating agent. The two most prevalent methods employ either gaseous phosgene or solid triphosgene.

Synthesis via Phosgene

The traditional method for preparing Fmoc-Cl involves the direct reaction of 9-fluorenylmethanol with phosgene.[1] While this method can be high-yielding, it requires specialized equipment and stringent safety precautions due to the extreme toxicity of phosgene gas.

Synthesis via Triphosgene

A safer and more common alternative for laboratory-scale synthesis utilizes triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid that serves as an in situ source of phosgene.[2][3] This method mitigates the hazards associated with handling gaseous phosgene.[4] The reaction is typically catalyzed by a nucleophilic organic base.[2]

Comparative Synthesis Data

The following table summarizes key quantitative data from various reported synthesis protocols, allowing for a direct comparison of the two primary methods.

| Parameter | Synthesis via Phosgene | Synthesis via Triphosgene |

| Starting Material | 9-Fluorenylmethanol | 9-Fluorenylmethanol |

| Chloroformylating Agent | Phosgene (gaseous or solid) | Triphosgene |

| Typical Solvents | Toluene (B28343)/n-Hexane, Dichloromethane | Chloroform (B151607), Dichloromethane, Tetrahydrofuran |

| Typical Catalysts | Diethylamine (B46881) | 4-Dimethylaminopyridine (B28879) (DMAP), Pyridine, Diethylamine |

| Reaction Temperature | -10°C to 30°C | 0°C to Room Temperature |

| Reaction Time | 2 - 5 hours | 2 - 4 hours |

| Reported Yield | 78 - 84%[1][5] | >90%[2] |

| Reported Purity | >98%[1][5] | Not explicitly stated, but implied to be high |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Fmoc-Cl.

Protocol 1: Synthesis of Fmoc-Cl using Triphosgene

This protocol is adapted from a patented method utilizing triphosgene and 4-dimethylaminopyridine (DMAP).[2]

Materials:

-

9-Fluorenylmethanol (20 g)

-

Triphosgene (46 g)

-

Chloroform (200 ml)

-

4-Dimethylaminopyridine (DMAP) (18.5 g)

-

Ice bath

-

Reaction flask with stirrer

-

Filtration apparatus

Procedure:

-

To a reactor, add chloroform, 9-fluorenylmethanol, and triphosgene. Stir the mixture for 30 minutes.

-

In an ice bath, prepare a chloroform solution of 4-dimethylaminopyridine.

-

Add the DMAP solution dropwise to the reactor containing the 9-fluorenylmethanol and triphosgene mixture.

-

Allow the reaction to proceed for 2-4 hours in the ice bath.

-

Filter the reaction mixture to remove any solid byproducts.

-

The filtrate is subjected to pressure reduction to remove the solvent.

-

The resulting crude product is purified by cryogenic crystallization from ether.

-

The crystallized product is washed with an organic solvent and dried to yield white, solid this compound.

Protocol 2: Synthesis of Fmoc-Cl using Solid Phosgene

This protocol is based on a patented method using solid phosgene (triphosgene) and diethylamine in a mixed solvent system.[1][5]

Materials:

-

9-Fluorenylmethanol (10 g, 99% purity)

-

Solid Phosgene (Triphosgene) (7.0 - 8.0 g)

-

Toluene and n-Hexane mixed solvent (100 ml, mass ratio 5:95)

-

Diethylamine (1.7 - 2.5 g)

-

Ice bath

-

Reaction flask with stirrer

-

Filtration apparatus

Procedure:

-

In a 250 ml three-necked flask, add the solid phosgene and the mixed solvent of toluene and n-hexane containing 9-fluorenylmethanol.

-

Stir the mixture at -5°C.

-

Add diethylamine to the reaction mixture and continue to react for 2 hours at -5°C.

-

Warm the reaction mixture to 25-30°C and stir for an additional 2 hours.

-

Filter the mixture to remove any solid precipitates.

-

Cool the filtrate in an ice bath for 3 hours to allow for the full crystallization of Fmoc-Cl.

-

Filter the crystallized product and dry to obtain this compound.

Purification of this compound

Purification of the crude Fmoc-Cl is crucial to remove unreacted starting materials and byproducts. The most common and effective method is recrystallization.

Recrystallization Protocol

Materials:

-

Crude Fmoc-Cl

-

Recrystallization solvent (e.g., Toluene, Ethyl acetate/Hexane, Ether)[2][6]

-

Heating mantle with stirrer

-

Filtration apparatus (e.g., Buchner funnel)

Procedure:

-

Dissolution: In a flask, dissolve the crude Fmoc-Cl in a minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath.

-

Isolation: Collect the formed crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Quality Control and Analysis

The purity of the final Fmoc-Cl product should be assessed using appropriate analytical techniques.

| Analytical Method | Parameter Assessed | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98.0%[6][7] |

| Melting Point | Identity and Purity | 60-63 °C[2] |

| ¹H NMR Spectroscopy | Structural Integrity | Matches expected spectrum[7] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Matches theoretical mass[7] |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows for Fmoc-Cl.

Safety Considerations

-

Phosgene and Triphosgene: Phosgene is an extremely toxic gas. Triphosgene, while a solid, can decompose to release phosgene, especially in the presence of nucleophiles.[3][8] All manipulations involving these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: The organic solvents used in these procedures are flammable and may be toxic. Handle them with care and avoid ignition sources.

-

Bases: The organic bases used as catalysts can be corrosive and toxic. Avoid contact with skin and eyes.

This guide provides a foundational understanding of the synthesis and purification of Fmoc-Cl for research purposes. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any chemical synthesis.

References

- 1. CN101245001A - Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Google Patents [patents.google.com]

- 2. CN103408427A - this compound preparation method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Process for synthesizing carbonochloridic acid 9-fluorene methyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Cl for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyl chloroformate (Fmoc-Cl) is a critical reagent in synthetic chemistry, most notably for the introduction of the base-labile Fmoc protecting group onto primary and secondary amines, a cornerstone of solid-phase peptide synthesis (SPPS).[1][2] The purity and stability of Fmoc-Cl are paramount, as degradation can lead to failed syntheses, the introduction of impurities, and compromised integrity of the final product. This in-depth technical guide provides a comprehensive overview of the stability of Fmoc-Cl, recommended storage conditions, and detailed experimental protocols for its handling and analysis in a laboratory setting.

Chemical and Physical Properties

Fmoc-Cl is a white to off-white crystalline powder with a molecular weight of 258.7 g/mol .[2][3] It is soluble in many common organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dioxane.[4][5]

Stability and Degradation Profile

The stability of Fmoc-Cl is primarily influenced by moisture, temperature, and pH.

Moisture Sensitivity and Hydrolysis: Fmoc-Cl is highly sensitive to moisture.[2][6] In the presence of water, it undergoes hydrolysis to form 9-fluorenylmethanol (Fmoc-OH), hydrochloric acid (HCl), and carbon dioxide.[2][7] The formation of Fmoc-OH is a key indicator of degradation, as this byproduct is inactive for the desired amine protection reaction.[6]

Thermal Stability: Elevated temperatures accelerate the degradation of Fmoc-Cl.[8][9] While stable at recommended storage temperatures, prolonged exposure to ambient or higher temperatures will lead to a significant loss of purity. Some studies have shown that degradation is accelerated at temperatures above 45°C.[8][9]

pH Sensitivity: Fmoc-Cl is stable under acidic conditions but degrades in basic environments.[8][9] This base-lability is fundamental to the deprotection of Fmoc-protected amines, which is typically achieved using a weak base like piperidine.[10] However, this property also means that exposure to basic conditions during storage or handling will lead to the degradation of the reagent itself.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of Fmoc-Cl, it is imperative to adhere to strict storage protocols. The following table summarizes the recommended storage conditions based on manufacturer guidelines and scientific literature.

| Parameter | Recommended Condition | Rationale | Citations |

| Temperature | 2-8°C for short to medium-term storage. For long-term storage, -20°C is recommended. | Minimizes thermal degradation. | [3][11][12][13][14] |

| Atmosphere | Store under an inert gas atmosphere (e.g., nitrogen or argon). | Prevents exposure to atmospheric moisture. | [2] |

| Container | Keep in a tightly sealed, opaque container. | Protects from moisture and light. | [2][15] |

| Environment | Store in a dry, well-ventilated area away from incompatible substances like amines and alcohols. | Prevents hydrolysis and other degradation reactions. | [15] |

Degradation Pathway

The primary degradation pathway for Fmoc-Cl is hydrolysis. This reaction proceeds via a nucleophilic attack of water on the carbonyl carbon of the chloroformate.

Experimental Protocols

Protocol 1: General Handling and Use of Fmoc-Cl

This protocol outlines the standard procedure for handling Fmoc-Cl in a laboratory setting to minimize degradation.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. nbinno.com [nbinno.com]

- 3. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. Page loading... [guidechem.com]

- 6. 28920-43-6 CAS | Fmoc CHLORIDE | Acid Halides | Article No. 3859F [lobachemie.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 12. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 13. thomassci.com [thomassci.com]

- 14. raybiotech.com [raybiotech.com]

- 15. lobachemie.com [lobachemie.com]

The Chemistry of Fmoc Protection: A Technical Guide for Researchers

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its unique lability under mild basic conditions.[1][2] This characteristic allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups, a fundamental principle in the efficient chemical synthesis of peptides.[1][2][3] This in-depth technical guide provides a comprehensive overview of the mechanism of Fmoc protection of amino acids, detailed experimental protocols, quantitative data, and a discussion of the logical workflows involved, tailored for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing self-polymerization during peptide bond formation.[1][4] This carbamate (B1207046) protecting group is introduced by reacting an amino acid with an activated Fmoc derivative, most commonly 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonylsuccinimide (Fmoc-OSu).[2][5] Of these, Fmoc-OSu is often preferred due to its greater stability and reduced likelihood of side reactions.[1][5]

The key to the utility of the Fmoc group lies in its susceptibility to cleavage by mild bases. The fluorenyl ring system's electron-withdrawing nature renders the proton at the C9 position acidic.[1][2] In the presence of a base, typically a secondary amine like piperidine, this proton is abstracted, initiating a β-elimination reaction that liberates the free amine of the amino acid.[1][6]

Mechanism of Fmoc Protection and Deprotection

Fmoc Protection of an Amino Acid

The protection of an amino acid's α-amino group with Fmoc is typically carried out under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent (Fmoc-Cl or Fmoc-OSu).[5]

With Fmoc-Cl, the reaction is a classic Schotten-Baumann acylation, where a base is required to neutralize the liberated hydrochloric acid.[2] When using Fmoc-OSu, the succinimidyl ester acts as a good leaving group, facilitating the reaction under mild basic conditions to form a stable carbamate linkage.[3]

References

A Technical Guide to the Reaction of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) with Primary vs. Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its remarkable stability in acidic conditions and facile cleavage under mild basic conditions. The most common reagent for its installation is 9-fluorenylmethyl chloroformate (Fmoc-Cl). Understanding the nuances of its reaction with different amine nucleophiles is critical for optimizing reaction conditions, maximizing yields, and ensuring the purity of synthetic products.

This in-depth technical guide examines the core principles governing the reactivity of Fmoc-Cl with primary and secondary amines, presenting quantitative data, detailed experimental protocols, and reaction pathway visualizations to provide a comprehensive resource for laboratory professionals.

Core Principles: Reaction Mechanism and Reactivity Trends

The protection of an amine with Fmoc-Cl proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction liberates hydrochloric acid (HCl), which is neutralized by a base present in the reaction mixture.

Factors Influencing Reactivity

The rate of reaction between Fmoc-Cl and an amine is primarily dictated by two interconnected factors:

-

Nucleophilicity: The ability of the amine to donate its lone pair of electrons to the electrophilic carbonyl carbon. Generally, more basic amines are stronger nucleophiles. Alkyl amines are more nucleophilic than aromatic amines.

-

Steric Hindrance: The degree of crowding around the nitrogen atom. Bulky substituents on or near the nitrogen impede the amine's approach to the electrophilic center of Fmoc-Cl, significantly slowing the reaction rate.

Primary amines (R-NH₂) are generally more reactive towards Fmoc-Cl than secondary amines (R₂NH). This is because primary amines present a smaller steric profile, allowing for easier access to the reaction center. While secondary amines can be more basic (and thus intrinsically more nucleophilic) than primary amines, the increased steric bulk of having two non-hydrogen substituents typically dominates, resulting in a slower overall reaction rate.

Caption: General mechanism for the reaction of Fmoc-Cl with primary and secondary amines.

Quantitative Data Presentation

Direct kinetic comparisons of Fmoc-Cl with a homologous series of primary and secondary amines are not abundant in peer-reviewed literature. However, studies on the Fmoc protection of various amino substrates under consistent conditions provide valuable insight into relative reaction times and yields. The following data is adapted from a study by Nardi et al. (2011), which investigated Fmoc protection in an environmentally benign aqueous medium.

Table 1: Comparison of Reaction Times and Yields for Fmoc Protection of Various Amines Conditions: Amine (1 mmol), Fmoc-Cl (1.2 mmol), Water (1.5 mL), 60 °C.

| Entry | Amine Substrate | Amine Type | Reaction Time | Yield (%) |

| 1 | Aniline (B41778) | Primary (Aromatic) | 2 h | 90 |

| 2 | 4-Methylaniline | Primary (Aromatic) | 2 h | 83 |

| 3 | Benzylamine (B48309) | Primary (Aliphatic) | 20 min | 88 |

| 4 | 4-Methylbenzylamine | Primary (Aliphatic) | 20 min | 87 |

| 5 | Morpholine (B109124) | Secondary (Cyclic) | 2 h | 80 |

| 6 | Piperidine | Secondary (Cyclic) | 1.5 h | 82 |

| 7 | Pyrrolidine | Secondary (Cyclic) | 1.5 h | 84 |

| 8 | Ethanolamine | Primary (Aliphatic) | 25 min | 87 |

Analysis: The data illustrates that unhindered aliphatic primary amines like benzylamine (Entry 3) react significantly faster (20 min) than aromatic primary amines like aniline (Entry 1, 2h) and cyclic secondary amines like morpholine (Entry 5, 2h). This highlights the combined influence of nucleophilicity (aliphatic > aromatic) and steric hindrance on reaction efficiency.

Caption: Logical relationship between amine structure and reaction rate with Fmoc-Cl.

Experimental Protocols

The following are detailed, generalized protocols for the solution-phase Fmoc protection of amines.

Protocol 1: Schotten-Baumann Conditions (Aqueous Biphasic)

This classic method is robust and suitable for many primary and secondary amines, especially amino acids.

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in a 1:1 mixture of 1,4-dioxane (B91453) and 10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. The total solvent volume should be sufficient to fully dissolve the amine.

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add a solution of Fmoc-Cl (1.05-1.1 eq.) in dioxane dropwise to the cold amine solution over 15-30 minutes. Ensure vigorous stirring to promote mixing between the aqueous and organic phases.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Note for Secondary Amines: Reactions with sterically hindered or less nucleophilic secondary amines may require longer reaction times (e.g., 12-24 hours) compared to primary amines (e.g., 2-8 hours).

-

-

Workup:

-

Once the reaction is complete, dilute the mixture with cold water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2x) to remove any unreacted Fmoc-Cl and the byproduct 9-fluorenylmethanol.

-

Carefully acidify the aqueous layer to pH ~2 with cold 1 M HCl.

-

The Fmoc-protected product will typically precipitate as a solid or can be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).

-

-

Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

Protocol 2: Anhydrous Organic Conditions

This method is suitable for moisture-sensitive substrates or when an aqueous workup is undesirable.

-

Dissolution: Dissolve the amine substrate (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM), chloroform, or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic organic base, such as pyridine (B92270) (used as co-solvent) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.).

-

Cooling: Cool the stirred solution to 0 °C.

-

Reagent Addition: Add solid Fmoc-Cl (1.05-1.1 eq.) portion-wise or as a solution in the reaction solvent.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS.

-

Note for Secondary Amines: This method may require elevated temperatures (e.g., 40 °C) or extended reaction times to achieve full conversion for hindered secondary amines.

-

-

Workup:

-

Dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic solution sequentially with a weak acid (e.g., 1 M HCl or 5% citric acid), water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.

The Ultraviolet Absorbance Spectrum of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ultraviolet (UV) absorbance spectrum of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a critical reagent in peptide synthesis and derivatization for analytical applications. This document outlines the key spectral characteristics, provides a detailed experimental protocol for its determination, and presents a logical workflow for the analysis.

Introduction

This compound (Fmoc-Cl) is an essential protecting group reagent widely used in solid-phase peptide synthesis. Its fluorenyl group provides a chromophore that is readily detectable by UV spectroscopy. The UV absorbance of the Fmoc group is not only used to monitor the progress of deprotection steps but also for the quantification of Fmoc-protected amino acids and peptides. Understanding the inherent UV absorbance spectrum of the Fmoc-Cl reagent is fundamental for developing accurate and sensitive analytical methods.

UV Absorbance Profile of Fmoc-Cl

The UV absorbance spectrum of this compound is characterized by two primary regions of high absorbance. When dissolved in acetonitrile (B52724), Fmoc-Cl exhibits distinct absorption maxima (λmax).[1]

Quantitative Spectral Data

The following table summarizes the key quantitative data for the UV absorbance spectrum of Fmoc-Cl in acetonitrile. It is important to note that while the absorption maxima are well-documented, precise molar absorptivity values for Fmoc-Cl itself are not consistently reported in the literature. Much of the available data pertains to the dibenzofulvene-piperidine adduct, which is formed upon the cleavage of the Fmoc group with piperidine (B6355638) and is used for quantification purposes in peptide synthesis.[2][3][4]

| Solvent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax | Reference |

| Acetonitrile | ~210 | ~260 | Not explicitly reported | [Catrinck et al., 2014] |

Note: The molar absorptivity for the dibenzofulvene-piperidine adduct, often used for Fmoc quantification, is reported to be approximately 7800 M⁻¹cm⁻¹ at 301 nm in DMF.[2][3][5]

Experimental Protocol for UV Absorbance Spectroscopy

This section details a generalized experimental protocol for determining the UV absorbance spectrum of Fmoc-Cl.

Materials and Reagents

-

This compound (Fmoc-Cl), analytical grade

-

Acetonitrile (CH₃CN), HPLC or spectrophotometric grade

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

-

Volumetric flasks

-

UV-Vis spectrophotometer

Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of Fmoc-Cl powder (e.g., 10 mg).

-

Dissolve the weighed Fmoc-Cl in a known volume of acetonitrile (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration. Due to the moisture sensitivity of Fmoc-Cl, it is crucial to work in a dry environment and use anhydrous solvents.

-

-

Preparation of Working Solution:

-

Perform a serial dilution of the stock solution with acetonitrile to obtain a working solution with a concentration that will yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For example, a 50 mg/L solution has been previously reported for spectral analysis.[1]

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

-

Set the desired wavelength range for the scan, for instance, from 190 nm to 400 nm.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the solvent used for the solutions (acetonitrile).

-

Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This will subtract the absorbance of the solvent and the cuvette itself from the subsequent sample measurements.

-

-

Sample Measurement:

-

Rinse the same quartz cuvette with a small amount of the Fmoc-Cl working solution before filling it.

-

Place the cuvette containing the Fmoc-Cl solution in the spectrophotometer.

-

Initiate the spectral scan to record the absorbance of the sample across the defined wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law equation: A = εbc where:

-

A is the absorbance at a specific wavelength.

-

ε is the molar absorptivity (in M⁻¹cm⁻¹).

-

b is the path length of the cuvette (typically 1 cm).

-

c is the molar concentration of the solution (in mol/L).

-

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV absorbance spectrum of Fmoc-Cl.

Caption: Workflow for UV-Vis Spectrophotometric Analysis of Fmoc-Cl.

This comprehensive guide provides the foundational knowledge for researchers and professionals working with this compound, enabling accurate and reliable analytical measurements based on its ultraviolet absorbance properties.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine [mdpi.com]

- 3. ikm.org.my [ikm.org.my]

- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (9-Fluorenylmethyl) chloroformate for synthesis 28920-43-6 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Fmoc-Cl

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a cornerstone reagent in modern organic synthesis, particularly in the realm of peptide chemistry and the development of peptide-based therapeutics. Its utility lies in its role as a protecting group for primary and secondary amines, offering a unique combination of stability under certain conditions and facile cleavage under others. This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-Cl, detailed experimental protocols for its use, and a mechanistic understanding of its reactivity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing Fmoc chemistry in their work.

Physical and Chemical Properties of Fmoc-Cl

Fmoc-Cl is a white to off-white crystalline powder at room temperature.[1] Its fundamental physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Name | 9-Fluorenylmethyl chloroformate | [1] |

| Synonyms | Fmoc-Cl, (9H-Fluoren-9-yl)methyl carbonochloridate | [1] |

| CAS Number | 28920-43-6 | [1] |

| Molecular Formula | C₁₅H₁₁ClO₂ | [1] |

| Molecular Weight | 258.70 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 61-64 °C | [1] |

| Boiling Point | Not available | |

| Solubility | Soluble in many common organic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[1] Specific quantitative solubility data is not widely reported. | [1] |

| Stability | Sensitive to moisture and heat.[1] Recommended storage at 2-8 °C under an inert atmosphere.[1] | [1] |

Chemical Reactivity and Mechanisms

The primary chemical utility of Fmoc-Cl lies in its reactivity with nucleophiles, most notably primary and secondary amines, to form a stable carbamate (B1207046) linkage. This reaction effectively "protects" the amine functionality from participating in subsequent chemical transformations.

The Fmoc group is renowned for its stability in acidic conditions, allowing for the selective removal of other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, in an orthogonal protection strategy.[2] However, the Fmoc group is readily cleaved under mild basic conditions, typically with a secondary amine like piperidine (B6355638).[2]

Fmoc Protection of an Amine

The reaction of Fmoc-Cl with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the expulsion of the chloride leaving group, resulting in the formation of the Fmoc-protected amine (an Fmoc-carbamate) and hydrochloric acid. A base, such as sodium bicarbonate or pyridine, is typically added to neutralize the HCl byproduct.[3]

Caption: Reaction mechanism for the protection of an amine with Fmoc-Cl.

Fmoc Deprotection

The removal of the Fmoc group is typically achieved by treatment with a solution of a secondary amine, most commonly 20% piperidine in DMF. The mechanism proceeds through a β-elimination pathway. The basic piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring. This deprotonation leads to the formation of a dibenzofulvene intermediate and the release of the free amine and carbon dioxide. The excess piperidine in the reaction mixture also acts as a scavenger for the electrophilic dibenzofulvene, forming a stable adduct.

Caption: Mechanism of Fmoc deprotection using piperidine.

Experimental Protocols

The following are detailed methodologies for the protection of an amino acid with Fmoc-Cl and the subsequent deprotection of the Fmoc group.

Protocol 1: Fmoc Protection of an Amino Acid (Solution Phase)

This protocol describes a general procedure for the protection of a free amino acid using Fmoc-Cl under Schotten-Baumann conditions.

Materials:

-

Amino acid

-

9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Stir plate and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 10% aqueous solution of sodium bicarbonate.

-

Addition of Fmoc-Cl: While stirring vigorously, slowly add a solution of Fmoc-Cl (1.05 equivalents) in 1,4-dioxane to the amino acid solution at room temperature.

-

Reaction: Continue to stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted Fmoc-Cl and the byproduct 9-fluorenylmethanol.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Fmoc-amino acid.

-

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide during solid-phase peptide synthesis.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

-

DMF

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for 5-20 minutes at room temperature. The deprotection time may vary depending on the specific amino acid and peptide sequence.

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (typically 5-7 times) to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

-

Monitoring (Optional): The completeness of the deprotection can be monitored by collecting the filtrate after the deprotection step and measuring its UV absorbance at around 301 nm, which corresponds to the dibenzofulvene-piperidine adduct. A plateau in absorbance over time indicates the completion of the reaction.

Conclusion

Fmoc-Cl is an indispensable tool in the synthesis of complex organic molecules, particularly peptides. Its well-defined reactivity, coupled with the stability of the Fmoc group under acidic conditions and its facile removal with mild base, provides a robust and versatile method for amine protection. The experimental protocols provided in this guide, along with a clear understanding of the underlying reaction mechanisms, will aid researchers in the successful application of Fmoc chemistry in their synthetic endeavors. While detailed quantitative data on solubility and reactivity kinetics are not always readily available, the qualitative principles and established procedures offer a solid foundation for the effective use of this important reagent.

References

The Base-Lability of the Fmoc Group: A Comprehensive Technical Guide

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its widespread adoption is attributed to its remarkable stability under acidic conditions and its facile cleavage under mild basic conditions. This orthogonal characteristic allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-labile side-chain protecting groups. This in-depth guide explores the core principles governing the base-lability of the Fmoc group, providing quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes for researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group is rooted in its chemical structure. The fluorenyl ring system's electron-withdrawing nature renders the proton on the 9-position of the fluorene (B118485) moiety acidic.[1][2] This acidity is the key to its base-lability. In the presence of a base, typically a secondary amine like piperidine (B6355638), this acidic proton is abstracted, initiating a β-elimination (E1cB) reaction.[3][4] This reaction leads to the cleavage of the carbamate (B1207046) bond, releasing the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[1][5] The highly reactive DBF byproduct is subsequently trapped by the excess amine in the reaction mixture to form a stable adduct, preventing it from undergoing unwanted side reactions with the newly liberated amine.[1][6]

The rate of Fmoc deprotection is influenced by several factors, including the choice and concentration of the base, the solvent, and the amino acid sequence itself.[3][7] The deprotection reaction can be conveniently monitored in real-time using UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits strong UV absorbance.[8][9]

Quantitative Data on Fmoc Deprotection

The efficiency and kinetics of Fmoc group removal are critical for successful peptide synthesis. The following tables summarize quantitative data on the half-life of the Fmoc group in the presence of various bases and the deprotection kinetics for different amino acids and deprotection reagents.

| Base (Concentration) | Half-life (t₁/₂) | Relative Rate |

| Piperidine (20% in DMF) | ~6 seconds | Very Fast |

| Morpholine | - | Fast |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | - | Very Fast |

| Triethylamine (TEA) | Hours | Slow |

| N,N-Diisopropylethylamine (DIPEA) | Hours | Slow |

Data adapted from various sources, providing a comparative overview of common deprotection agents. The half-life for piperidine is explicitly mentioned in one of the search results.[8]

| Amino Acid | Deprotection Reagent | Deprotection (%) at 3 min | Deprotection (%) at 7 min | Deprotection (%) at 10 min |

| Fmoc-L-Leucine-OH | 4-Methylpiperidine (4MP) | ~80 | >95 | >99 |

| Piperidine (PP) | ~80 | >95 | >99 | |

| Piperazine (PZ) | ~80 | >95 | >99 | |

| Fmoc-L-Arginine(Pbf)-OH | 4-Methylpiperidine (4MP) | <40 | ~70 | >90 |

| Piperidine (PP) | <40 | ~70 | >90 | |

| Piperazine (PZ) | <30 | ~60 | ~85 |

Data interpreted from graphical representations in a study comparing deprotection reagents.[2][6]

Key Experimental Protocols

Accurate and reproducible experimental procedures are fundamental to the successful application of Fmoc chemistry. The following are detailed methodologies for key experiments.

Protocol for Fmoc Protection of an Amino Acid

This protocol describes the general procedure for the attachment of the Fmoc group to the alpha-amino group of an amino acid using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide).

Materials:

-

Amino acid

-

Fmoc-OSu

-

10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate

-

Dioxane or acetone (B3395972)

-

Diethyl ether

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in the basic aqueous solution.[2]

-

Addition of Fmoc-OSu: With vigorous stirring at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[2]

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[2]

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-amino acid.[2]

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum over anhydrous sodium sulfate.

Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for the removal of the N-terminal Fmoc group from a peptide-resin during SPPS.

Materials:

-

Fmoc-protected peptide-resin

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) solution of piperidine in DMF

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]

-

Initial Piperidine Treatment: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Mix for approximately 3 minutes and then drain the solution.[2]

-

Second Piperidine Treatment: Add a fresh portion of the 20% piperidine in DMF solution and mix for 10-15 minutes to ensure complete deprotection.[2]

-

Washing: Drain the deprotection solution. Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2] The resin is now ready for the next amino acid coupling step.

Visualizing the Chemistry of Fmoc Lability

Diagrams generated using Graphviz provide a clear visual representation of the chemical mechanisms and workflows involved in the use of the Fmoc protecting group.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. connectsci.au [connectsci.au]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

The Role of 9-Fluorenylmethanol in Fmoc-Cl Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, prized for its base lability and stability under acidic conditions. The most common reagent for its introduction is 9-fluorenylmethyl chloroformate (Fmoc-Cl). This technical guide provides a comprehensive overview of the role of 9-fluorenylmethanol, a critical compound in the chemistry of Fmoc-Cl. 9-Fluorenylmethanol is not only the precursor for the synthesis of Fmoc-Cl but also a significant byproduct of its hydrolysis. Its presence in Fmoc-Cl reactions can impact reaction efficiency, introduce impurities, and complicate the purification of the desired Fmoc-protected amino acids. This guide will delve into the origins of 9-fluorenylmethanol, its potential side reactions, its impact on product purity, and detailed methodologies for its removal and analysis.

The Dual Role of 9-Fluorenylmethanol

9-Fluorenylmethanol (Fmoc-OH) plays a pivotal, dual role in the context of Fmoc-Cl chemistry: as the synthetic precursor to Fmoc-Cl and as a primary impurity arising from the hydrolysis of Fmoc-Cl.

Precursor to Fmoc-Cl

Fmoc-Cl is synthesized by reacting 9-fluorenylmethanol with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547).[1] The purity of the starting 9-fluorenylmethanol is paramount, as any impurities can be carried through to the Fmoc-Cl reagent, ultimately affecting the quality of the final peptide product.[2]

Formation as a Byproduct

Fmoc-Cl is highly susceptible to hydrolysis, especially under the basic aqueous conditions often employed in Fmoc protection reactions (e.g., Schotten-Baumann conditions).[3][4] This hydrolysis reaction yields 9-fluorenylmethanol and hydrochloric acid. The formation of 9-fluorenylmethanol as a byproduct is a key consideration, as it does not react with amines but can co-precipitate with the desired Fmoc-amino acid, thereby reducing purity.[5]

Impact of 9-Fluorenylmethanol on Fmoc-Amino Acid Synthesis

The presence of 9-fluorenylmethanol as a contaminant in Fmoc-Cl or its formation in situ via hydrolysis can have a detrimental impact on the synthesis and purity of Fmoc-amino acids.

Reduction in Yield and Purity

While 9-fluorenylmethanol itself is generally unreactive towards amines under standard Fmoc protection conditions, its presence can physically interfere with the desired reaction and subsequent purification. Co-precipitation of 9-fluorenylmethanol with the Fmoc-amino acid product is a common issue that necessitates rigorous purification steps.[6] The purification of commercial Fmoc-amino acids has been shown to significantly increase the purity of the final synthesized peptide, highlighting the impact of starting material quality.[7]

The following table summarizes the typical impurities found in commercial Fmoc-amino acids and the impact of purification. While not solely focused on 9-fluorenylmethanol, it illustrates the importance of removing such byproducts.

| Fmoc-Amino Acid | Initial Total Impurity (%) | Final Total Impurity after Recrystallization (%) |

| Fmoc-Arg(Pbf)-OH | ~5.5 | ~1.5 |

| Fmoc-Asn(Trt)-OH | ~4.0 | ~1.0 |

| Fmoc-Gln(Trt)-OH | ~3.5 | ~0.5 |

| Fmoc-Trp(Boc)-OH | ~6.0 | ~2.0 |

| Fmoc-Ser(tBu)-OH | ~2.5 | ~0.5 |

| Fmoc-Thr(tBu)-OH | ~2.0 | ~0.5 |

| Fmoc-Tyr(tBu)-OH | ~2.5 | ~0.5 |

Data adapted from a study on the impact of Fmoc-amino acid purification on peptide purity.[7]

Potential Side Reactions

Under the basic conditions of the Schotten-Baumann reaction, alcohols can, in principle, react with acyl chlorides. However, the primary nucleophile in the Fmoc protection reaction is the much more reactive amino group of the amino acid. While direct, significant side reactions involving 9-fluorenylmethanol are not widely reported to be a major issue, its presence is undesirable for achieving high purity. The primary concern remains its impact on the purification and overall quality of the Fmoc-amino acid.

Experimental Protocols

Synthesis of Fmoc-Cl from 9-Fluorenylmethanol

This protocol describes a general method for the synthesis of Fmoc-Cl.

Materials:

-

9-Fluorenylmethanol

-

Triphosgene

-

Toluene (B28343) or Dichloromethane (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask and condenser

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 9-fluorenylmethanol in anhydrous toluene.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of triphosgene in anhydrous toluene to the cooled 9-fluorenylmethanol solution under a nitrogen atmosphere.

-

Stir the reaction mixture at 0°C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude Fmoc-Cl can be purified by recrystallization from a suitable solvent such as hexane.

General Protocol for Fmoc Protection of an Amino Acid

This protocol outlines the standard Schotten-Baumann conditions for the N-protection of an amino acid using Fmoc-Cl.

Materials:

-

Amino acid

-

Fmoc-Cl

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane or Acetone

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ice bath, magnetic stirrer, separatory funnel

Procedure:

-

Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl in dioxane or acetone.

-

Add the Fmoc-Cl solution dropwise to the cooled amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted Fmoc-Cl and any 9-fluorenylmethanol.

-

Collect the aqueous layer and acidify to pH 2 with 1 M HCl while cooling in an ice bath.

-

The Fmoc-amino acid will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Purification of Fmoc-Amino Acids: Recrystallization

Recrystallization is a common and effective method to remove impurities such as 9-fluorenylmethanol from the crude Fmoc-amino acid.

Materials:

-

Crude Fmoc-amino acid

-

Toluene, Ethyl acetate, or a mixture of Ethyl acetate/Hexane

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

Place the crude Fmoc-amino acid in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent (e.g., toluene).

-

Gently heat the mixture while stirring until the solid is completely dissolved.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

For further crystallization, the flask can be placed in an ice bath or refrigerator.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified Fmoc-amino acid under vacuum.

Analytical Methods for Quality Control

Rigorous analytical testing is crucial to ensure the purity of Fmoc-amino acids and to detect the presence of 9-fluorenylmethanol.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for assessing the purity of Fmoc-amino acids and quantifying impurities.[8]

Typical HPLC Parameters:

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm or 265 nm.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

9-Fluorenylmethanol will have a distinct retention time from the Fmoc-amino acid, allowing for its detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the Fmoc-amino acid and to detect the presence of 9-fluorenylmethanol. The benzylic protons of the fluorenyl group in 9-fluorenylmethanol will have a characteristic chemical shift that can be distinguished from the corresponding protons in the Fmoc-protected amino acid.

Signaling Pathways and Workflows (Graphviz)

Reaction Pathway for Fmoc Protection and Hydrolysis

Caption: Fmoc protection of an amine and the hydrolysis of Fmoc-Cl.

Experimental Workflow for Fmoc-Amino Acid Synthesis and Purification

Caption: Workflow for Fmoc-amino acid synthesis and purification.

Conclusion

9-Fluorenylmethanol is an integral component in the landscape of Fmoc-based peptide synthesis. A thorough understanding of its role as both a precursor to Fmoc-Cl and a significant byproduct of its hydrolysis is critical for researchers in the field. While not directly participating in major side reactions, its presence as an impurity can adversely affect the yield and purity of Fmoc-amino acids. The implementation of robust purification protocols, such as recrystallization, coupled with stringent analytical quality control, is essential to mitigate the impact of 9-fluorenylmethanol and ensure the successful synthesis of high-quality peptides for research and drug development.

References

- 1. Derivatization and fluorescence detection of amino acids and peptides with this compound on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scielo.br [scielo.br]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajpamc.com [ajpamc.com]

- 8. benchchem.com [benchchem.com]

Fmoc-Cl handling precautions and safety data

An In-depth Technical Guide to the Safe Handling of Fmoc-Cl

For researchers, scientists, and drug development professionals, 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is an indispensable reagent, particularly in solid-phase peptide synthesis (SPPS).[1][2][3] Its efficacy in protecting amines is well-established; however, its hazardous nature necessitates a thorough understanding of its safety data and handling precautions to ensure a safe laboratory environment. This guide provides a comprehensive overview of the essential safety information, handling protocols, and emergency procedures for Fmoc-Cl.

Chemical and Physical Properties

Fmoc-Cl is a white to off-white crystalline powder.[1][3][4] It is sensitive to moisture and heat, which can lead to its degradation.[2][4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₁₅H₁₁ClO₂ | [1][3][5] |

| Molecular Weight | 258.70 g/mol | [1][3][4] |

| Melting Point | 62-64 °C | [1][5] |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF). Insoluble in water, with which it decomposes. | [1][4] |

Safety and Hazard Information

Fmoc-Cl is classified as a hazardous substance and requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its hazards.

GHS Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[6][7] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed. |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

Hazard and Precautionary Statements

The following tables outline the key hazard (H) and precautionary (P) statements associated with Fmoc-Cl.

Hazard Statements (H-Statements)

| Statement | Description |

| H314 | Causes severe skin burns and eye damage.[6][7] |

Precautionary Statements (P-Statements)

| Statement | Description |

| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][6] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] |

| P310 | Immediately call a POISON CENTER/doctor.[6] |

Handling and Storage

Proper handling and storage are critical to maintain the integrity of Fmoc-Cl and to prevent exposure.

-

Handling: Always handle Fmoc-Cl in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid the formation of dust and aerosols.[5][6] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles or a face shield, must be worn.[5][6]

-

Storage: Store Fmoc-Cl in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The recommended storage temperature is typically between 2-8 °C.[1][4][5] It should be stored under an inert gas (e.g., nitrogen or argon) to prevent degradation from moisture.[4][5]

Reactivity and Incompatibility

Fmoc-Cl is a reactive compound. It is incompatible with:

-

Water and moisture: Reacts to form hydrochloric acid (HCl) and 9-fluorenylmethanol.[4]

-

Strong bases

-

Alcohols

-

Amines

-

Strong oxidizing agents

Experimental Protocol: Fmoc Protection of an Amino Acid

The primary application of Fmoc-Cl is the protection of the amino group of amino acids during peptide synthesis.[1][2][3] The following is a general protocol for the Fmoc protection of an amino acid.

Materials:

-

Amino acid

-

Fmoc-Cl (1.2 equivalents)

-

10% aqueous sodium carbonate solution

-

Dioxane

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 10% aqueous sodium carbonate solution in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate container, dissolve Fmoc-Cl (1.2 equivalents) in dioxane.

-

Slowly add the Fmoc-Cl solution to the amino acid solution while stirring vigorously.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Fmoc-protected amino acid.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[5][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do NOT use water, as Fmoc-Cl reacts with it.

-

Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas can be released.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in the handling section. Ensure adequate ventilation and evacuate unnecessary personnel.[6]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5][6]

-

Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][6] For larger spills, contain the spill and collect the material.

Disposal Considerations

Dispose of Fmoc-Cl and any contaminated materials in accordance with local, state, and federal regulations. Consult a licensed professional waste disposal service.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Fmoc-Cl, from initial hazard assessment to emergency response.

References

- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. rsc.org [rsc.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. chempep.com [chempep.com]

A Technical Guide to the Solubility of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of 9-Fluorenylmethyl chloroformate (Fmoc-Cl), a critical reagent used extensively in solid-phase peptide synthesis and as a derivatizing agent for amine analysis. Understanding its solubility is paramount for optimizing reaction conditions, ensuring reagent integrity, and achieving successful synthetic outcomes.

Core Properties of Fmoc-Cl

This compound is an off-white to white crystalline powder with a molecular weight of approximately 258.70 g/mol .[1][2][3] It is widely employed to introduce the Fmoc protecting group to primary and secondary amines, forming a stable carbamate (B1207046) linkage.[2][4][5] A key characteristic of Fmoc-Cl is its sensitivity to moisture; it readily hydrolyzes or decomposes in the presence of water.[1][2][3] This reactivity necessitates careful handling and storage, typically under refrigerated (2-8°C) and dry conditions.[3][6][7]

Solubility Profile

The solubility of Fmoc-Cl is a crucial factor in its application, as most of its uses are in non-aqueous reaction media. While it is insoluble and reactive in water, it exhibits good solubility in a range of common organic solvents.[6][8][9][10]

The following table summarizes the known solubility data for Fmoc-Cl.

| Solvent | Formula | Solubility | Notes | Citations |

| Dimethyl Sulfoxide | DMSO | ≥25.9 mg/mL | Quantitative data available. | [11] |

| Dichloromethane | DCM / CH₂Cl₂ | Soluble | A common solvent for Fmoc protection reactions. | [2][10] |

| Tetrahydrofuran | THF | Soluble | Frequently used in organic synthesis involving Fmoc-Cl. | [2][10] |

| Dimethylformamide | DMF | Soluble | A common solvent for peptide synthesis. | [2] |

| Acetone | C₃H₆O | Soluble | - | [6][7] |

| Dioxane | C₄H₈O₂ | Soluble | - | [10][12] |

| Ethanol | C₂H₅OH | Soluble | - | [6] |

| Water | H₂O | Insoluble | Decomposes upon contact. | [1][3][7][8] |

Experimental Protocol: Determining Thermodynamic Solubility

For researchers needing to determine the solubility of Fmoc-Cl in a novel solvent system, the "shake-flask" or isothermal equilibrium method is a reliable and widely used technique.[13] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Objective: To determine the saturation solubility of Fmoc-Cl in a given organic solvent.

Materials:

-

This compound (Fmoc-Cl), solid

-

Anhydrous organic solvent of interest

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., 0.2 µm PTFE syringe filters)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation: Add an excess amount of solid Fmoc-Cl to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the anhydrous organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a shaker or agitator set to a constant temperature (e.g., 25°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vial at high speed or filter the supernatant using a chemically resistant syringe filter (PTFE). This step is critical to avoid aspirating solid particles.[13]

-

Sample Dilution: Carefully take an accurate aliquot of the clear, saturated supernatant and dilute it with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The Fmoc group has a strong chromophore, making UV detection highly effective.

-

Calculation: Create a calibration curve using standard solutions of Fmoc-Cl of known concentrations. Use this curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

Chemical Context: The Role of Solubility in Amine Protection

The primary application of Fmoc-Cl is the protection of amines, a foundational step in peptide synthesis.[5] The reaction requires Fmoc-Cl to be dissolved in an appropriate solvent, typically an aprotic organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), along with a mild base.[2][10] Sufficient solubility ensures a homogeneous reaction mixture, allowing the nucleophilic amine to efficiently attack the electrophilic carbonyl carbon of the chloroformate, leading to the formation of the protected Fmoc-carbamate and elimination of HCl.

The diagram below illustrates this fundamental chemical relationship.

References

- 1. fishersci.com [fishersci.com]

- 2. nbinno.com [nbinno.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound [himedialabs.com]

- 5. This compound CAS#: 28920-43-6 [amp.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. chembk.com [chembk.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. chembk.com [chembk.com]

- 11. raybiotech.com [raybiotech.com]

- 12. This compound, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 9-Fluorenylmethyl Chloroformate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 9-Fluorenylmethyl chloroformate (Fmoc-Cl) in solid-phase peptide synthesis (SPPS). It details the principles of Fmoc chemistry, provides step-by-step protocols for key experimental procedures, and offers data-driven insights for successful peptide synthesis.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry.[1] The Fmoc group serves as a temporary protecting group for the α-amino function of amino acids, which is central to the Fmoc/tBu orthogonal protection strategy.[2] This strategy involves the removal of the base-labile Fmoc group under mild basic conditions, while the acid-labile side-chain protecting groups (typically tert-butyl based) are removed at the end of the synthesis with a strong acid.[2]

The fluorenyl group's strong UV absorbance at approximately 300 nm allows for real-time monitoring of the deprotection step during SPPS.[3] Furthermore, the stability of the Fmoc group under acidic conditions makes it compatible with various resin cleavage strategies and helps minimize racemization during amino acid activation.[3]

Synthesis of Fmoc-Protected Amino Acids